Cas no 952887-76-2 (4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one)

4-{4-(4-Fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound featuring a quinoxalinone core functionalized with a 4-fluorophenylsulfanylbutanoyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a scaffold for drug discovery. The presence of the fluorophenyl group may enhance metabolic stability and binding affinity, while the tetrahydroquinoxalin-2-one framework offers opportunities for further derivatization. Its well-defined chemical properties make it suitable for research applications in developing pharmacologically active agents, such as enzyme inhibitors or receptor modulators. The compound's purity and structural specificity ensure reproducibility in synthetic and biological studies.
4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one structure
952887-76-2 structure
Product Name:4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
CAS No:952887-76-2
MF:C18H17FN2O2S
MW:344.403186559677
CID:5901344
PubChem ID:16864001
Update Time:2025-10-28

4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinoxalinone, 4-[4-[(4-fluorophenyl)thio]-1-oxobutyl]-3,4-dihydro-
    • 4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
    • AKOS024651415
    • 952887-76-2
    • F2487-0313
    • 4-(4-((4-fluorophenyl)thio)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
    • 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one
    • Inchi: 1S/C18H17FN2O2S/c19-13-7-9-14(10-8-13)24-11-3-6-18(23)21-12-17(22)20-15-4-1-2-5-16(15)21/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,22)
    • InChI Key: IAFARPYONPSMQC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)N(C(=O)CCCSC2=CC=C(F)C=C2)CC1=O

Computed Properties

  • Exact Mass: 344.09947712g/mol
  • Monoisotopic Mass: 344.09947712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.7Ų

4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one Pricemore >>

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Additional information on 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one

Recent Advances in the Study of 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 952887-76-2)

The compound 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 952887-76-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique quinoxalin-2-one scaffold and fluorophenylsulfanyl moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioactivity and pharmacokinetic profile. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfanylbutanoyl side chain could significantly improve the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study utilized molecular docking and in vitro assays to validate these findings, suggesting potential applications in treating chronic inflammatory diseases.

Another key area of investigation has been the compound's role as a modulator of specific enzymatic pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one exhibits inhibitory activity against certain kinases implicated in cancer progression. The researchers employed high-throughput screening and X-ray crystallography to identify the compound's binding mode, providing a structural basis for further drug development.

In addition to its therapeutic potential, recent advancements in the scalable synthesis of this compound have been reported. A team from the University of Cambridge (2024) developed a novel catalytic method to produce 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one with higher yield and purity, addressing previous challenges in large-scale production. This breakthrough is expected to facilitate further preclinical and clinical studies.

Despite these promising developments, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is exploring the use of prodrug strategies and targeted delivery systems to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are anticipated to accelerate the translation of these findings into clinical applications.

In conclusion, 4-{4-(4-fluorophenyl)sulfanylbutanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 952887-76-2) represents a promising candidate for drug development, with recent studies highlighting its diverse pharmacological activities and synthetic accessibility. Future research should focus on advancing its clinical potential while addressing existing limitations.

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